molecular formula C11H9N3O3S B5802843 N-(1,3-benzodioxol-5-ylmethyl)-1,2,5-thiadiazole-3-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-1,2,5-thiadiazole-3-carboxamide

Cat. No. B5802843
M. Wt: 263.27 g/mol
InChI Key: IEBCUOJMHLKRTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-1,2,5-thiadiazole-3-carboxamide, also known as BZML, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. BZML belongs to the thiadiazole family of compounds, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects.

Mechanism of Action

The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1,2,5-thiadiazole-3-carboxamide is not yet fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways involved in inflammation and tumor growth. N-(1,3-benzodioxol-5-ylmethyl)-1,2,5-thiadiazole-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-1,2,5-thiadiazole-3-carboxamide has been shown to inhibit the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in the regulation of inflammation and cell growth.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-1,2,5-thiadiazole-3-carboxamide has been shown to exhibit a range of biochemical and physiological effects in various studies. In vitro studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-1,2,5-thiadiazole-3-carboxamide inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. N-(1,3-benzodioxol-5-ylmethyl)-1,2,5-thiadiazole-3-carboxamide has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-1,2,5-thiadiazole-3-carboxamide in lab experiments is its ability to inhibit specific enzymes and signaling pathways involved in inflammation and tumor growth. This makes it a valuable tool for studying the mechanisms underlying these processes. However, one limitation of using N-(1,3-benzodioxol-5-ylmethyl)-1,2,5-thiadiazole-3-carboxamide is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-1,2,5-thiadiazole-3-carboxamide. One area of interest is the development of more potent and selective N-(1,3-benzodioxol-5-ylmethyl)-1,2,5-thiadiazole-3-carboxamide analogs that can be used for therapeutic purposes. Another area of interest is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-tumor effects of N-(1,3-benzodioxol-5-ylmethyl)-1,2,5-thiadiazole-3-carboxamide. Additionally, further studies are needed to determine the safety and efficacy of N-(1,3-benzodioxol-5-ylmethyl)-1,2,5-thiadiazole-3-carboxamide in human clinical trials.

Synthesis Methods

N-(1,3-benzodioxol-5-ylmethyl)-1,2,5-thiadiazole-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-hydroxy-1,3-benzodioxole with thiosemicarbazide, followed by subsequent reactions with various reagents to produce the final product. The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1,2,5-thiadiazole-3-carboxamide has been well-documented in the scientific literature, and several methods have been developed for its production.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-1,2,5-thiadiazole-3-carboxamide has been the subject of extensive scientific research due to its potential therapeutic properties. Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-1,2,5-thiadiazole-3-carboxamide exhibits anti-inflammatory and anti-tumor effects, making it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1,2,5-thiadiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3S/c15-11(8-5-13-18-14-8)12-4-7-1-2-9-10(3-7)17-6-16-9/h1-3,5H,4,6H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBCUOJMHLKRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-1,2,5-thiadiazole-3-carboxamide

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